Product packaging for Zacopride Hydrochloride(Cat. No.:CAS No. 99617-34-2)

Zacopride Hydrochloride

Cat. No.: B1684282
CAS No.: 99617-34-2
M. Wt: 364.3 g/mol
InChI Key: NPXXKMBXEODDAF-UHFFFAOYSA-N
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Description

Historical Context of Serotonin (B10506) Receptor Modulation in Drug Discovery

The journey into modulating the serotonin system began with the identification of serotonin, or 5-hydroxytryptamine (5-HT), in 1948. psychiatrictimes.com Initially recognized for its role as a vasoconstrictor, its significance in neuroscience grew rapidly. psychiatrictimes.com A pivotal moment came in the 1950s with the discovery of the first antidepressants, such as iproniazid, which were found to increase levels of monoamines like serotonin in the brain. psychiatrictimes.com

The development of radioligand-binding assays in the 1970s was a major technological leap, allowing researchers to identify and differentiate various subtypes of serotonin receptors. nih.gov Initially, these were broadly classified as 5-HT₁ and 5-HT₂ receptors. nih.gov Subsequent research led to the discovery and characterization of a much larger family of receptors. Today, 14 distinct serotonin receptors are recognized, most of which are G protein-coupled receptors (GPCRs), with the notable exception of the 5-HT₃ receptor, which is a ligand-gated ion channel. nih.govnih.govdntb.gov.ua

This detailed understanding of receptor diversity provided a foundation for modern drug discovery. The ability to design molecules that selectively target specific receptor subtypes, either as agonists or antagonists, opened up new strategies for investigating and potentially treating a wide range of conditions, including depression, schizophrenia, migraines, and emesis. psychiatrictimes.comnih.gov The development of selective 5-HT₃ receptor antagonists, for example, marked a significant advancement in managing nausea and vomiting. psychiatrictimes.com

Evolution of Benzamide (B126) Derivatives in Neuropharmacology

Zacopride (B1682363) belongs to the chemical class of substituted benzamides, a group of compounds with a rich history in neuropharmacology. nih.gov The benzamide scaffold has proven to be a versatile chemical framework, allowing for structural modifications that yield compounds with diverse pharmacological activities targeting the central nervous system. nih.gov

The evolution of benzamide derivatives has led to the development of numerous agents, including potential antipsychotics that exhibit activity at dopamine (B1211576) D₂ and various serotonin receptors, such as 5-HT₁A and 5-HT₂A. researchgate.net The flexibility of the benzamide structure has been leveraged to create compounds with high affinity and selectivity for different receptor targets. Beyond their use as potential antipsychotics, research has explored benzamide derivatives for other neurological applications, including as inhibitors of butyrylcholinesterase for potential use in Alzheimer's disease and as antiprion agents. nih.govnih.gov Zacopride's development as a potent dual-action agent targeting 5-HT₃ and 5-HT₄ receptors is a clear example of this evolutionary process, where a core chemical structure is refined to achieve specific and powerful interactions within the complex serotonergic system.

Detailed Research Findings on Zacopride Hydrochloride

Zacopride's defining characteristic is its dual activity as a highly potent 5-HT₃ receptor antagonist and a 5-HT₄ receptor agonist. tocris.commedchemexpress.com This profile has been consistently demonstrated across numerous studies, with binding affinity values (Ki) underscoring its potency.

Table 2: Receptor Binding Profile of Zacopride

Receptor Target Action Binding Affinity (Ki)
5-HT₃ Receptor Antagonist 0.38 nM tocris.commedchemexpress.com
5-HT₄ Receptor Agonist 373 nM tocris.commedchemexpress.com

This dual mechanism has been the focus of extensive research. The compound's potent antagonism at the 5-HT₃ receptor has been linked to potential antiemetic and anxiolytic effects in animal models. tocris.comncats.io

In the context of cardiovascular research, Zacopride has been shown to act as an agonist at human 5-HT₄ receptors in cardiac tissue. nih.gov Studies using isolated human atrial preparations demonstrated that Zacopride could produce a positive inotropic effect, meaning it increased the force of muscular contraction. nih.govnih.gov Interestingly, it functioned as a full agonist in transgenic mice engineered to overexpress the human 5-HT₄ receptor, while acting as a partial agonist in human atrial tissue, a difference attributed to the higher receptor density in the transgenic model. nih.gov

Further research has explored the effects of Zacopride's 5-HT₃ antagonism in other physiological systems. In studies involving rodent models of alcohol consumption, repeated administration of Zacopride was found to significantly reduce voluntary ethanol (B145695) intake. nih.gov This suggests that the blockade of 5-HT₃ receptors may play a role in the neurobiological mechanisms that maintain alcohol preference. nih.gov Additionally, in studies using animal models, Zacopride has been shown to reverse opioid-induced respiratory depression, indicating another area of its potential pharmacological utility. medchemexpress.cn

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H23Cl2N3O3 B1684282 Zacopride Hydrochloride CAS No. 99617-34-2

Properties

CAS No.

99617-34-2

Molecular Formula

C15H23Cl2N3O3

Molecular Weight

364.3 g/mol

IUPAC Name

4-amino-N-(1-azabicyclo[2.2.2]octan-3-yl)-5-chloro-2-methoxybenzamide;hydrate;hydrochloride

InChI

InChI=1S/C15H20ClN3O2.ClH.H2O/c1-21-14-7-12(17)11(16)6-10(14)15(20)18-13-8-19-4-2-9(13)3-5-19;;/h6-7,9,13H,2-5,8,17H2,1H3,(H,18,20);1H;1H2

InChI Key

NPXXKMBXEODDAF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1C(=O)NC2CN3CCC2CC3)Cl)N.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

AHR-11190-B, Zacopride hydrochloride, Zacopride HCl

Origin of Product

United States

Pharmacological Mechanisms of Action

Serotonin (B10506) Receptor Interaction Profile

Zacopride (B1682363) HCl exhibits a dual mechanism of action, functioning as a potent antagonist at the 5-hydroxytryptamine-3 (5-HT3) receptor and as an agonist at the 5-hydroxytryptamine-4 (5-HT4) receptor. tocris.comapexbt.com This complex interaction profile has been characterized through extensive in vitro and in vivo studies.

5-Hydroxytryptamine-3 (5-HT3) Receptor Antagonism

Zacopride HCl is recognized as a highly potent antagonist of the 5-HT3 receptor. tocris.comtargetmol.com This antagonism is a key feature of its pharmacological activity.

Receptor binding assays have been employed to quantify the affinity of Zacopride HCl for the 5-HT3 receptor. The dissociation constant (K_i) is a measure of this affinity, with lower values indicating a stronger binding. Studies have consistently reported a high affinity of Zacopride HCl for the 5-HT3 receptor.

CompoundK_i (nM) for 5-HT3 Receptor
Zacopride HCl0.38 tocris.comapexbt.comtargetmol.com

This table displays the reported K_i value for Zacopride HCl at the 5-HT3 receptor.

The (S)-isomer of zacopride has been shown to label 5-HT3 receptors with high affinity in the rat brain. cdnsciencepub.com

In addition to its high binding affinity, Zacopride HCl effectively blocks the functional responses induced by serotonin (5-HT) at the 5-HT3 receptor. In functional assays, zacopride has demonstrated potent inhibition of 5-HT-induced effects. For instance, in the guinea pig ileum, zacopride showed significant inhibitory activity at 5-HT3 receptors. nih.govgoogle.com Furthermore, it has been shown to inhibit the 5-HT-induced maximum contraction response in the guinea pig colon in a concentration-dependent manner. medchemexpress.com

In vivo studies have further substantiated these findings. Zacopride potently inhibits the von Bezold-Jarisch reflex, a triad (B1167595) of responses (apnea, bradycardia, and hypotension) initiated by the activation of 5-HT3 receptors. nih.govguidetopharmacology.org This functional antagonism underscores the compound's efficacy in blocking 5-HT3 receptor-mediated physiological effects.

While Zacopride HCl is a potent 5-HT3 receptor antagonist, its selectivity for this receptor over other receptor subtypes is an important consideration. Unlike some other 5-HT3 receptor antagonists such as ondansetron (B39145), granisetron (B54018), and tropisetron (B1223216) which are highly specific with a selectivity ratio of approximately 1000:1 for the 5-HT3 receptor compared to other receptors, benzamide (B126) derivatives like zacopride are considered non-selective. nih.gov This is due to their concurrent activity at 5-HT4 receptors. nih.gov

5-Hydroxytryptamine-4 (5-HT4) Receptor Agonism

Binding studies have also been conducted to determine the affinity of Zacopride HCl for the 5-HT4 receptor. These studies have revealed a lower affinity for the 5-HT4 receptor compared to the 5-HT3 receptor.

CompoundK_i (nM) for 5-HT4 Receptor
Zacopride HCl373 tocris.comapexbt.comtargetmol.com

This table displays the reported K_i value for Zacopride HCl at the 5-HT4 receptor.

Functional Activation of 5-HT4 Receptors

Zacopride is recognized as an agonist at 5-HT4 receptors. tocris.comprobes-drugs.org This activation has been demonstrated in various tissues, including the gastrointestinal tract and the heart. researchgate.netnih.gov For instance, in human atrial preparations, zacopride has been shown to increase the force of contraction and beating rate, effects that are indicative of 5-HT4 receptor agonism. researchgate.net Furthermore, zacopride stimulates the L-type calcium channels in isolated human atrial cardiomyocytes by acting as an agonist at 5-HT4 serotonin receptors. researchgate.net Studies have also shown that zacopride-stimulated adenylate cyclase activation is a consequence of its 5-HT4 receptor agonist activity. nih.gov In transfected cells expressing 5-HT4 receptors, zacopride demonstrated full agonist activity, stimulating adenylyl cyclase. researchgate.net

Characterization of 5-HT4 Receptor Isoforms (e.g., 5-HT4S, 5-HT4L)

The 5-HT4 receptor exists in different isoforms, with 5-HT4S (short) and 5-HT4L (long) being two prominent examples that differ in the length and sequence of their C-termini. biocrick.comnih.gov Research has shown that zacopride's agonist activity extends to these isoforms. In cloned rat 5-HT4S and 5-HT4L receptors, zacopride has been identified as an agonist. guidetopharmacology.org While both isoforms display similar pharmacological profiles, some differences in agonist potency have been observed, which may be related to varying receptor expression levels. researchgate.net The differential expression of these isoforms in various tissues, such as the brain and heart, suggests that the effects of zacopride can be tissue-specific. researchgate.net For example, 5-HT4S transcripts are found in the striatum and the atrium of the heart, whereas 5-HT4L transcripts are more widely distributed throughout the brain. researchgate.net

Dual Modulatory Profile and Comparative Receptor Affinities

Zacopride possesses a distinct dual modulatory profile, acting as a high-potency antagonist at 5-HT3 receptors and an agonist at 5-HT4 receptors. sigmaaldrich.comnih.gov This dual action is a key feature of its pharmacological character.

The affinity of zacopride for these two receptors differs significantly. It demonstrates sub-nanomolar affinity for the 5-HT3 receptor, with a reported dissociation constant (Kd) of 0.38 nM. targetmol.com In contrast, its affinity for the 5-HT4 receptor is in the nanomolar range, with a reported inhibitory constant (Ki) of 373 nM. targetmol.com This indicates a much higher affinity for the 5-HT3 receptor compared to the 5-HT4 receptor.

This mixed agonist/antagonist profile at 5-HT4/5-HT3 receptors is thought to contribute to its pharmacological effects. nih.gov

Table 1: Comparative Receptor Affinities of Zacopride

Receptor Affinity (nM) Type of Action
5-HT3 Kd = 0.38 Antagonist

Modulation of Other Ion Channels and Receptors

Beyond its primary effects on serotonin receptors, zacopride also interacts with other ion channels and receptor systems, further contributing to its complex pharmacological profile.

Inwardly Rectifying Potassium (IK1/Kir2.1) Channel Agonism

Zacopride has been identified as a selective and moderate agonist of the inwardly rectifying potassium (IK1/Kir2.1) channel. plos.orgnih.gov This action is significant as IK1 channels play a crucial role in maintaining the resting membrane potential of cardiomyocytes. plos.org Research has demonstrated that zacopride can enhance the IK1 current in a dose-dependent manner in isolated rat cardiomyocytes. targetmol.com Specifically, zacopride activates the Kir2.1 homomeric channel but not the Kir2.2 or Kir2.3 channels. targetmol.com This selective agonism of the IK1/Kir2.1 channel is believed to be responsible for some of zacopride's cardiac effects, including its anti-arrhythmic properties observed in animal models of myocardial infarction. plos.orgfrontiersin.orgjst.go.jp

Alpha-7 Nicotinic Acetylcholine (B1216132) Receptor (α7 nAChR) Interactions

Zacopride has been shown to interact with the alpha-7 nicotinic acetylcholine receptor (α7 nAChR), a ligand-gated ion channel involved in various physiological processes, including inflammation and neurotransmission. ijbs.commdpi.comnih.gov The α7 nAChR is a homopentameric receptor with high permeability to calcium. ijbs.com Pharmacological studies have investigated the profile of zacopride at mammalian α7 nAChRs, indicating its interaction with this receptor subtype. probes-drugs.org The activation of α7 nAChRs can modulate inflammatory responses and influence the release of neurotransmitters. mdpi.comnih.gov

Indirect Influences on Dopaminergic Signaling Pathways

The activation of 5-HT3 receptors, which zacopride antagonizes, can modulate the release of several neurotransmitters, including dopamine (B1211576). guidetopharmacology.org By blocking 5-HT3 receptors, zacopride can indirectly influence dopaminergic signaling. Dopaminergic pathways are crucial for regulating motor control, motivation, and reward. mdpi.comnih.gov The primary signaling mechanism of dopamine receptors involves the activation of G protein-coupled receptors, leading to changes in intracellular cyclic AMP (cAMP) levels and the activation of protein kinases such as PKA. frontiersin.orgfrontiersin.orgresearchgate.net While direct interaction of zacopride with dopamine receptors is not its primary mechanism, its modulation of serotonin receptors, which in turn can influence dopamine release, suggests an indirect effect on these complex signaling cascades.

Preclinical Investigations of Pharmacodynamic Effects

Gastrointestinal System Pharmacology

Zacopride (B1682363) HCl exhibits significant pharmacological activity within the gastrointestinal (GI) tract, primarily manifesting as potent antiemetic and prokinetic effects. medchemexpress.comnih.govnih.gov These actions are largely attributed to its dual interaction with serotonin (B10506) receptors, specifically its antagonist activity at 5-HT3 receptors and agonist activity at 5-HT4 receptors. medchemexpress.com

Antiemetic Efficacy

The antiemetic properties of Zacopride HCl have been demonstrated in various preclinical models. nih.govnih.gov This efficacy is closely linked to its ability to block 5-HT3 receptors, a key mechanism for controlling nausea and vomiting induced by various stimuli. researchgate.netwikipedia.org

Preclinical studies in ferrets, a common model for emesis research, have shown that Zacopride HCl is effective at inhibiting vomiting. nih.govnih.gov In one study, orally administered Zacopride HCl was itself shown to induce emesis at a cumulative dose of 0.11 mg/kg. However, when administered intraperitoneally, Zacopride HCl effectively blocked the emetic response to orally administered Zacopride, indicating a potent antiemetic effect. nih.gov The S-enantiomer of zacopride was found to be predominantly responsible for both the emetic and antiemetic properties. nih.gov

Furthermore, Zacopride HCl has demonstrated efficacy against chemotherapy-induced emesis. In ferrets treated with the chemotherapeutic agent cisplatin, multiple intravenous injections of zacopride significantly reduced delayed emesis. nih.gov This effect was compared to granisetron (B54018), a selective 5-HT3 receptor antagonist, which also reduced delayed emesis, although the effect did not reach statistical significance in that particular study. nih.gov The ability of Zacopride to inhibit emesis induced by putative 5-HT3 agonists like 2-methylserotonin and phenylbiguanide (B94773) further supports its antiemetic action through 5-HT3 receptor blockade. nih.gov

Table 1: Antiemetic Efficacy of Zacopride HCl in Ferrets

Emetic Challenge Zacopride HCl Intervention Outcome Reference
Oral Zacopride (0.1 mg/kg) Intraperitoneal Zacopride Complete blockade of vomiting medchemexpress.com
Oral 2-methylserotonin (10 mg/kg) Intraperitoneal Zacopride (0.1 mg/kg) Blockade of emesis nih.gov
Oral phenylbiguanide (10 mg/kg) Intraperitoneal Zacopride (0.1 mg/kg) Blockade of emesis nih.gov
Intraperitoneal Cisplatin (5 mg/kg) Multiple intravenous injections of Zacopride (1 mg/kg) Significant reduction in delayed emesis nih.gov
Proposed Mechanisms of Antiemetic Action via 5-HT3 Receptor Blockade

The primary mechanism underlying the antiemetic effects of Zacopride HCl is the blockade of 5-HT3 receptors. nih.govwikipedia.org These receptors are ligand-gated ion channels and are densely located in critical areas involved in the emetic reflex, including the vagal afferent nerves in the gastrointestinal tract, the nucleus of the solitary tract (NTS), and the chemoreceptor trigger zone (CTZ) in the brainstem. researchgate.netwikipedia.orgamegroups.cn

Enterochromaffin cells in the small intestine release serotonin in response to emetogenic stimuli, such as chemotherapeutic agents. wikipedia.orgamegroups.cn This released serotonin then activates 5-HT3 receptors on vagal afferent fibers, initiating signals to the central nervous system that trigger nausea and vomiting. wikipedia.org By acting as a competitive antagonist at these 5-HT3 receptors, Zacopride HCl prevents serotonin from binding and initiating this signaling cascade, thereby suppressing the emetic reflex. nih.govwikipedia.org The involvement of 5-HT3 receptor antagonism in the antiemetic action of zacopride is supported by the correlation between its binding affinity for these receptors and its ability to prevent emesis. nih.gov

Prokinetic Properties and Gastrointestinal Motility Modulation

In addition to its antiemetic effects, Zacopride HCl also modulates gastrointestinal motility, acting as a prokinetic agent. medchemexpress.comnih.govnih.gov This property is primarily attributed to its agonist activity at 5-HT4 receptors, which are involved in promoting coordinated contractions and transit throughout the gut. medchemexpress.compatsnap.com

Zacopride HCl has been shown to influence gastric motor function. Preclinical studies in rats have demonstrated that Zacopride can reduce the pyloric motor response to intraduodenal hydrochloric acid, an effect mediated by 5-HT3 receptors. psu.edu While a study in awake rats showed that 5-HT3 receptor blockade with zacopride did not affect the inhibition of gastric emptying induced by duodenal acid perfusion, this suggests a complex interplay of factors in the regulation of gastric motility. physiology.org The prokinetic effects of 5-HT4 receptor agonists, a characteristic of Zacopride, are known to enhance the release of acetylcholine (B1216132), which in turn stimulates muscle contractions and can accelerate gastric emptying. patsnap.com

Zacopride HCl also exerts effects on the colon. In in vitro studies using guinea pig colon, zacopride demonstrated a concentration-dependent reduction of the maximum contraction response induced by serotonin. medchemexpress.com This suggests an antagonistic effect on certain serotonin-mediated contractile mechanisms in the colon. However, another study in guinea pigs indicated that zacopride did not affect colonic propulsion. core.ac.uk The dual action of Zacopride as a 5-HT3 antagonist and a 5-HT4 agonist contributes to these complex effects. While 5-HT3 receptor antagonism can modulate certain colonic reflexes, 5-HT4 receptor agonism is generally associated with the stimulation of colonic motility and transit. nih.govnih.gov

Table 2: Effects of Zacopride HCl on Gastrointestinal Motility

GI Region Animal Model Observed Effect Proposed Mechanism Reference
Pylorus Rat Reduction of motor response to acid 5-HT3 receptor antagonism psu.edu
Stomach Rat No effect on acid-induced inhibition of emptying Complex regulatory mechanisms physiology.org
Colon Guinea Pig Concentration-dependent reduction of 5-HT induced contraction Serotonin antagonism medchemexpress.com
Colon Guinea Pig No effect on colonic propulsion core.ac.uk
Influence on Whole Gut Transit Time

Preclinical studies have explored the impact of Zacopride HCl on gastrointestinal motility. While it is recognized for its effects on the gut, some research indicates that it may not significantly alter whole gut transit time. cnjournals.comcore.ac.uk The compound's primary actions in the gastrointestinal tract are attributed to its potent antagonist activity at 5-HT3 receptors and agonist activity at 5-HT4 receptors. tocris.comsmolecule.comtargetmol.com This dual mechanism of action is central to its effects on gut function. For instance, the activation of 5-HT4 receptors is known to facilitate acetylcholine release in the enteric nervous system, which can enhance gastrointestinal motility. Conversely, the blockade of 5-HT3 receptors can modulate visceral sensitivity and reduce symptoms like nausea and vomiting. While other 5-HT4 receptor agonists like prucalopride (B966) have been shown to accelerate colonic transit time in patients with chronic constipation, the specific effect of zacopride on whole gut transit remains an area of ongoing investigation. nih.gov

Neuropharmacological Effects

Anxiolytic Activity

Zacopride HCl has demonstrated notable anxiolytic (anti-anxiety) properties in various preclinical models. nih.govtocris.comsmolecule.com These effects are a key aspect of its neuropharmacological profile.

In rodent models, Zacopride has been shown to produce behaviors consistent with an anxiolytic agent. nih.gov One of the primary tools for this assessment is the black and white test box, a model that relies on the innate aversion of rodents to brightly lit, open spaces. bioseb.comnih.gov Anxiolytic compounds typically increase the time spent and exploratory behaviors in the white, more aversive compartment. nih.gov Studies have shown that Zacopride can enhance exploratory behavior in this test. medchemexpress.com

Another key model is the social interaction test, where anxiolytic drugs are expected to increase the duration and frequency of social engagement between unfamiliar rats, a behavior that is typically suppressed under anxiogenic conditions like high light. nih.gov Zacopride has been found to disinhibit suppressed social interaction in rats under such conditions, further supporting its anxiolytic potential. nih.gov In these rodent models, Zacopride was found to be significantly more potent than diazepam, a well-established anxiolytic drug. nih.govtargetmol.com

Table 1: Anxiolytic Effects of Zacopride HCl in Rodent Models

Model Species Observed Effect Reference
Black and White Test Box Mouse Enhanced exploratory behavior medchemexpress.com
Social Interaction Test Rat Disinhibition of suppressed social behavior nih.gov

The anxiolytic effects of Zacopride have also been evaluated in primate models. In studies involving the common marmoset, Zacopride was shown to antagonize defensive responses elicited by a human threat. nih.gov This finding is significant as it extends the anxiolytic profile of Zacopride to a primate species, suggesting its potential relevance to human anxiety. nih.gov In this model, Zacopride was also found to be markedly more potent than diazepam. nih.govtargetmol.com

The anxiolytic activity of Zacopride is primarily attributed to its interaction with serotonin receptors. nih.gov It is a highly potent antagonist of the 5-HT3 receptor and also acts as an agonist at the 5-HT4 receptor. tocris.comsmolecule.comtargetmol.com The blockade of 5-HT3 receptors is a well-established mechanism for anxiolysis. nih.gov The anxiolytic effects of 5-HT3 receptor antagonists are thought to be mediated by their ability to modulate the release of various neurotransmitters in brain regions associated with fear and anxiety.

Nootropic Effects and Cognitive Enhancement

In addition to its anxiolytic properties, Zacopride has been recognized for its potential nootropic, or cognitive-enhancing, effects in animal models. smolecule.com Nootropics are substances that may improve cognitive functions such as memory and learning. wikipedia.orgadf.org.au

Research has indicated that Zacopride can enhance cognitive function. smolecule.com In one study, the combination of Zacopride with Tacrine was found to improve the accuracy of rats in a spatial working memory task. medchemexpress.com This suggests a potential role for Zacopride in modulating cognitive processes. The cognitive-enhancing effects of Zacopride are thought to be linked to its activity at serotonin receptors, particularly its agonism at 5-HT4 receptors, which are known to be involved in learning and memory processes. The R-(+)-enantiomer of zacopride has been noted for its particular efficacy in this regard. smolecule.com

Modulation of Memory Function

Preclinical research has investigated the effects of Zacopride on cognitive functions, particularly memory. In one study, while Zacopride hydrochloride alone did not show a significant effect on the percentage of correct responses in a spatial working memory task in rats, its combination with Tacrine was found to improve accuracy at the shortest delay intervals (0-4 seconds). medchemexpress.com This suggests a potential synergistic effect with other cognitive enhancers. The nootropic effects of Zacopride are a recognized aspect of its pharmacological profile in animal models. wikipedia.orgsmolecule.com These effects are linked to its activity as a 5-HT4 receptor agonist. nih.gov The hippocampus, a brain region crucial for memory, has high densities of 5-HT4 receptors, and their activation is thought to be beneficial for cognitive processes. nih.govmdpi.com

Pro-respiratory Effects

Zacopride has demonstrated significant pro-respiratory effects in preclinical animal studies, highlighting its potential to counteract respiratory depression from various causes. wikipedia.orgsmolecule.com

Reduction of Sleep Apnea

Animal models have been instrumental in understanding the pathogenesis and potential treatments for sleep apnea. nih.gov Studies in such models have indicated that Zacopride can reduce episodes of sleep apnea. wikipedia.orgsmolecule.com This effect is attributed to its influence on the neural control of breathing.

Reversal of Opioid-Induced Respiratory Depression

A significant area of preclinical investigation has been the ability of Zacopride to reverse respiratory depression induced by opioids. wikipedia.orgsmolecule.com Opioids can cause severe, sometimes fatal, respiratory depression by acting on µ-opioid receptors in the brainstem's respiratory centers. researchgate.net

In a study involving goats sedated with the potent opioid etorphine, Zacopride administration was shown to attenuate the opioid's depressive effects on respiration. nih.gov Specifically, it prevented a decrease in respiratory rate and helped maintain higher levels of hemoglobin oxygen saturation and arterial oxygen partial pressure. nih.gov Furthermore, Zacopride was found to decrease hypercapnia (elevated carbon dioxide levels in the blood), which indicates an improvement in ventilation. nih.govphysiology.org These findings suggest that Zacopride's agonistic action at 5-HT4 receptors can counteract the respiratory depressant effects of opioids without reversing their desired immobilizing properties. nih.govuniversiteitleiden.nl

Table 1: Effect of Zacopride on Opioid-Induced Respiratory Depression in Goats
ParameterEffect of EtorphineEffect of Etorphine + Zacopride
Respiratory RateSignificantly DecreasedAttenuated Decrease
Hemoglobin Oxygen SaturationSignificantly DecreasedRemained Elevated
Arterial Oxygen Partial PressureSignificantly DecreasedRemained Elevated
Arterial Carbon Dioxide Partial Pressure (Hypercapnia)IncreasedDecreased (Improved Ventilation)

Modulation of Extracellular Dopamine (B1211576) Levels in Nucleus Accumbens

Preclinical studies have demonstrated that Zacopride can influence dopamine levels in the nucleus accumbens, a key brain region involved in reward and motivation. Research in rats has shown that Zacopride, acting as a 5-HT3 antagonist, can attenuate the increase in extracellular dopamine in the nucleus accumbens induced by cocaine. nih.govnih.gov In one study, pretreatment with Zacopride caused a 27% reduction in the peak level of extracellular dopamine produced by cocaine. nih.gov However, Zacopride administered alone did not alter baseline dopamine levels. nih.gov This suggests that the 5-HT3 receptor plays a role in mediating the dopaminergic effects of certain stimulants.

Attenuation of Ethanol (B145695) Consumption and Preference

Early animal trials have suggested that Zacopride may reduce the preference for and consumption of ethanol. wikipedia.org In studies with male Sprague-Dawley rats given a choice between ethanol and water, repeated administration of Zacopride was found to significantly reduce both ethanol intake and preference during 24-hour free access. nih.gov This effect was observed without altering the total volume of fluid consumed, indicating a specific effect on ethanol preference. nih.gov The mechanism is thought to involve the blockade of 5-HT3 receptors, which may in turn modulate the serotonin/dopamine-mediated maintenance of ethanol preference. nih.gov

Table 2: Effect of Zacopride on Ethanol Consumption in Rats
Experimental ConditionEffect of ZacoprideObserved Outcome
Single injection, 1-hour restricted accessNo significant alterationEthanol consumption unchanged
Twice daily injections for 5 days, 24-hour free accessSignificant reductionDecreased ethanol intake and preference

Serotonin Receptor 4 Function in Hippocampal Neurons and its Impact on Mood and Anxiety

The serotonin 4 receptor (5-HT4R) is highly expressed in the hippocampus, a brain region implicated in mood, anxiety, and cognition. biorxiv.orgbiorxiv.org Activation of 5-HT4R is known to be excitatory, operating through a Gs-coupled protein that stimulates the cyclic AMP (cAMP)-PKA pathway. biorxiv.org

Preclinical models have shown that drugs that activate 5-HT4R, like Zacopride, can have fast-acting antidepressant-like effects. biorxiv.orgbiorxiv.orgnih.gov In vitro studies using cells expressing 5-HT4R demonstrated that stimulation with Zacopride led to a significant increase in cAMP production. biorxiv.orgbiorxiv.org

Research using conditional genetic targeting in mice has further elucidated the role of hippocampal 5-HT4R in mood and anxiety. nih.gov The loss of functional 5-HT4R specifically in the excitatory neurons of the hippocampus resulted in antidepressant-like behavioral responses but also an increase in baseline anxiety. nih.gov This suggests a direct and complex role for hippocampal 5-HT4R signaling in the modulation of mood and anxiety-related behaviors. nih.gov The receptor is necessary for maintaining the proper excitability of dentate gyrus granule cells, and its absence leads to a dysregulation of genes involved in normal neural function and plasticity. nih.gov

Endocrine System Modulation

Zacopride has been shown to influence the endocrine system, particularly by stimulating the secretion of aldosterone (B195564).

Aldosterone Secretion Stimulation

Studies have demonstrated that Zacopride can stimulate the secretion of aldosterone from the adrenal glands. nih.govwikipedia.org This effect is believed to be mediated through its agonist activity at 5-HT4 receptors located on the adrenal cortex. nih.govwikipedia.org

Both in vivo and in vitro studies have confirmed the stimulatory effect of Zacopride on aldosterone secretion.

In vivo : In a study involving healthy human volunteers pretreated with dexamethasone, a single oral administration of 400 micrograms of Zacopride resulted in a significant increase in plasma aldosterone levels. nih.govapexbt.com These levels peaked within 90 minutes, remained elevated for 60 minutes, and returned to baseline within 180 minutes. nih.govapexbt.com Notably, this effect on aldosterone occurred without significant changes in plasma renin, ACTH, or cortisol levels. nih.govwikipedia.org

In vitro : Experiments using perifused human adrenocortical slices have shown that Zacopride induces a dose-dependent increase in aldosterone secretion. nih.govapexbt.com The minimal effective concentration was found to be 10⁻¹⁰ mol/L, with half-maximal stimulation occurring at a concentration of 7 x 10⁻⁸ mol/L. nih.govapexbt.com Furthermore, Zacopride was observed to be approximately 100 times more potent at stimulating aldosterone release compared to cortisol release. nih.gov

The stimulation of aldosterone secretion by Zacopride is attributed to its agonist activity at 5-HT4 receptors. nih.govoup.com The activation of these receptors on adrenocortical cells is thought to initiate a signaling cascade that leads to increased aldosterone synthesis and release. oup.comoup.com This mechanism is supported by the fact that the stimulatory effects of both serotonin (5-HT) and Zacopride are not additive, suggesting they act through a common receptor subtype. oup.com The 5-HT4 receptor is positively coupled to adenylyl cyclase, and its activation leads to an increase in intracellular cyclic AMP (cAMP). oup.comoup.com This increase in cAMP is a key step in the signaling pathway that ultimately results in the stimulation of aldosterone secretion. oup.comoup.com In the human adrenal gland, the action of 5-HT on both the zona glomerulosa (which produces aldosterone) and the zona fasciculata (which produces cortisol) appears to involve the activation of a 5-HT4 receptor subtype. oup.comnih.gov

Cardiovascular System Effects

Zacopride has also been investigated for its effects on the cardiovascular system, where it has demonstrated positive inotropic and chronotropic effects, as well as antiarrhythmic and cardioprotective potential.

Positive Inotropic and Chronotropic Effects in Atrial Preparations

Zacopride has been shown to exert positive inotropic (increasing the force of contraction) and chronotropic (increasing the heart rate) effects in atrial preparations. researchgate.netnih.gov

In studies using isolated atrial preparations from mice with cardiac-specific overexpression of human 5-HT4 serotonin receptors, Zacopride increased both the force of contraction and the beating rate. researchgate.netnih.gov It was found to be as effective as serotonin in producing these effects. researchgate.netpatsnap.com In human right atrial preparations, Zacopride also increased the force of contraction. researchgate.netnih.gov This positive inotropic effect was attenuated by 5-HT4 receptor antagonists such as tropisetron (B1223216) and GR125487, confirming the involvement of 5-HT4 receptors. researchgate.netpatsnap.com

PreparationEffect of ZacoprideReceptor InvolvedReference
Isolated mouse atria (with human 5-HT4 receptor overexpression)Increased force of contraction and beating rate5-HT4 researchgate.netnih.gov
Human right atrial preparationsIncreased force of contraction5-HT4 researchgate.netnih.gov

Antiarrhythmic and Cardioprotective Potential

Beyond its effects on heart rate and contractility, Zacopride has been investigated for its potential to treat cardiac arrhythmias and protect the heart from injury. vulcanchem.comnih.gov

Research suggests that Zacopride may act as an antiarrhythmic agent by inhibiting cardiac potassium channels, specifically the inward rectifier potassium current (IK1). vulcanchem.comfrontiersin.org By enhancing this current, Zacopride may help to stabilize the resting membrane potential of cardiomyocytes, making them less susceptible to the triggered activity that can lead to arrhythmias. vulcanchem.com Studies have shown that Zacopride can suppress triggered ventricular arrhythmias in isolated cardiac muscles from both non-failing and failing human hearts in a concentration-dependent manner. vulcanchem.com

Furthermore, Zacopride has demonstrated cardioprotective effects in various preclinical models. It has been shown to alleviate cardiac hypertrophy and failure in rats by preventing pathological changes in calcium homeostasis and electrical remodeling. frontiersin.orgscienceopen.com In models of myocardial infarction, Zacopride treatment has been associated with reduced cardiac remodeling and improved heart function. jacc.orgresearchgate.net These cardioprotective effects are also thought to be mediated, at least in part, by the activation of the IK1 channel. frontiersin.orgplos.org

Preclinical ModelObserved Effect of ZacoprideProposed MechanismReference
Isolated human ventricular muscleSuppression of triggered arrhythmiasEnhancement of IK1 current vulcanchem.com
Rat model of cardiac hypertrophy and failureAlleviation of hypertrophy and failure, normalization of electrical remodelingIK1 channel agonism, improved calcium homeostasis frontiersin.org
Rat model of myocardial infarctionAttenuation of left ventricular remodelingActivation of IK1 channel jacc.org
Rat model of acute ischemic arrhythmiasPrevention and termination of ventricular tachyarrhythmiasActivation of IK1/Kir2.1 channels plos.org

Modulation of Cardiac L-Type Calcium Channels

Preclinical investigations into the pharmacodynamic effects of Zacopride HCl have explored its interaction with various cardiac ion channels, including the L-type calcium channels, which are crucial for cardiac action potential and excitation-contraction coupling. wikipedia.orgnih.govnih.gov Electrophysiological studies have been conducted to determine if Zacopride HCl modifies the function of these channels.

Research utilizing the whole-cell patch-clamp technique in rabbit ventricular myocytes has provided direct insight into the effects of Zacopride HCl on the L-type calcium current (ICa-L). In one key study, Zacopride was found to have no apparent action on the L-type calcium current. nih.gov This suggests that, at the concentrations tested, Zacopride HCl does not directly inhibit or enhance the activity of cardiac L-type calcium channels in this species. nih.gov

Further research on the effects of various 5-HT4 receptor agonists, including zacopride, on cardiac action potentials in guinea pig isolated papillary muscles has also been conducted. tocris.com While these studies provide broader context on the cardiac electrophysiological profile of zacopride, the specific finding in rabbit models points towards a lack of direct modulation of L-type calcium channels. nih.gov

The following table summarizes the observed effect of Zacopride HCl on the cardiac L-type calcium current based on available preclinical data.

ParameterSpeciesObservationConclusion
L-type Calcium Current (ICa-L)RabbitNo apparent actionZacopride did not significantly alter the current. nih.gov

Advanced Research Methodologies and Experimental Models

In vitro Pharmacological Assays

In vitro studies have been fundamental in characterizing the interaction of Zacopride (B1682363) HCl with its molecular targets and its subsequent cellular and tissue-level effects.

Radioligand Binding Assays for Receptor Affinity Determination

Radioligand binding assays are a cornerstone in determining the affinity of a compound for specific receptors. nih.govsci-hub.se In the context of Zacopride HCl, these assays have been instrumental in quantifying its binding characteristics to serotonin (B10506) receptors. Zacopride is recognized as a potent antagonist at the 5-HT₃ receptor and an agonist at the 5-HT₄ receptor. wikipedia.orgtocris.com

Studies using radiolabeled ligands have demonstrated the high affinity of zacopride for the 5-HT₃ receptor. For instance, (S)-zacopride has shown high potency in displacing [³H]quipazine from 5-HT₃ receptors in rat cerebral cortical membranes. nih.gov The affinity of Zacopride HCl for the 5-HT₃ receptor has been determined to be a Ki of 0.38 nM. tocris.com Conversely, its affinity for the 5-HT₄ receptor is lower, with a reported Ki of 373 nM. tocris.com Further research has synthesized and evaluated a series of quinolinecarboxylic acid amides and an ester with a quinuclidine (B89598) moiety for their in vitro affinities at 5-HT₃, 5-HT₄, and D₂ receptors using radioligand binding assays. researchgate.net

Table 1: Receptor Affinity of Zacopride HCl

Receptor Affinity (Ki) Reference
5-HT₃ 0.38 nM tocris.com
5-HT₄ 373 nM tocris.com

Functional Assays for Receptor Activation and Blockade (e.g., cAMP Production, Contractile Responses)

Functional assays provide insights into the physiological consequences of a compound binding to its receptor. For Zacopride HCl, these assays have confirmed its dual action as a 5-HT₃ receptor antagonist and a 5-HT₄ receptor agonist.

The agonistic activity of Zacopride HCl at 5-HT₄ receptors is often assessed by measuring changes in intracellular cyclic AMP (cAMP) levels, as 5-HT₄ receptors are positively coupled to adenylyl cyclase. atlasgeneticsoncology.org Studies have shown that zacopride can stimulate cAMP production. csic.esaston.ac.ukplos.org For example, in mouse cardiac mitochondria, zacopride significantly increased cAMP levels. aston.ac.uk In HEK293 cells expressing the 5-HT₄ receptor, zacopride has been shown to stimulate cAMP accumulation. plos.org

Contractile response assays in isolated tissues are also widely used to characterize the functional effects of Zacopride HCl. In preparations like the guinea pig ileum, Zacopride HCl has been shown to influence smooth muscle contraction, a response often mediated by 5-HT₄ receptors. researchgate.net

Electrophysiological Recordings (e.g., Whole-Cell Voltage Clamp)

Electrophysiological techniques, such as whole-cell voltage clamp, allow for the direct measurement of ion channel activity in response to a compound. These methods have been employed to study the effects of Zacopride HCl on neuronal and muscle cell excitability. For instance, studies on the mouse isolated vagus nerve have utilized electrophysiological recordings to demonstrate the potent 5-HT₃ receptor antagonist activity of zacopride and its enantiomers. nih.gov These studies measure the ability of the compound to block 5-HT-induced depolarization.

Studies on Isolated Organ and Tissue Preparations (e.g., Guinea Pig Colon, Rat Esophagus, Human Atrium, Human Adrenocortical Slices)

Isolated organ and tissue bath preparations are invaluable for studying the integrated physiological response to a pharmacological agent in a controlled ex vivo environment. bioline.org.branimalab.euorchidscientific.comreprocell.com

Guinea Pig Colon and Ileum: The guinea pig ileum is a classic preparation for studying gut motility and the effects of serotonergic agents. norecopa.no Zacopride has been shown to have prokinetic effects on the colon. researchgate.net Studies on the guinea pig ileum have helped to characterize the 5-HT₄ receptor-mediated effects of zacopride on acetylcholine (B1216132) release and smooth muscle contraction. core.ac.uk

Rat Esophagus: The rat esophagus has been used to investigate the contractile responses mediated by different serotonin receptor subtypes. core.ac.uk

Human Atrium: Research on isolated human atrial preparations has demonstrated that zacopride acts as an agonist at 5-HT₄ receptors, leading to an increase in the force of contraction. researchgate.netnih.gov This effect was attenuated by 5-HT₄ receptor antagonists. researchgate.netnih.gov

Human Adrenocortical Slices: In vitro studies using perifused human adrenocortical slices have shown that zacopride can dose-dependently increase aldosterone (B195564) secretion. nih.gov This effect is believed to be mediated through the activation of 5-HT₄ receptors. wikipedia.orgnih.gov Zacopride was found to be significantly more potent in stimulating aldosterone release compared to cortisol release. nih.gov

In vivo Animal Models

In vivo animal models are essential for understanding the systemic effects and potential therapeutic applications of a compound. researchgate.net Various animal species have been used to investigate the pharmacological profile of Zacopride HCl.

Species-Specific Pharmacological Responses (e.g., Ferrets, Rodents, Primates)

Ferrets: Ferrets are a well-established model for studying emesis (vomiting). nih.goviitri.org Interestingly, while zacopride is generally an antiemetic, its S-enantiomer has been shown to induce emesis in ferrets, an effect that can be blocked by the R-enantiomer or other 5-HT₃ antagonists. nih.govnih.gov This suggests that in ferrets, S-zacopride may act as a 5-HT₃ receptor agonist. nih.gov

Rodents (Rats and Mice): Rodents are widely used in pharmacological research. criver.com In rats, zacopride has been shown to reduce voluntary ethanol (B145695) consumption. wikipedia.org In both mice and rats, zacopride has demonstrated anxiolytic-like effects in various behavioral models, such as the black and white test box system and the social interaction test. nih.govnih.gov The R(+)-enantiomer is considered the more active form for its anxiolytic and nootropic effects. wikipedia.org Studies in rats have also shown that zacopride can reverse opioid-induced respiratory depression. wikipedia.org

Primates: Non-human primates, due to their physiological and genetic similarity to humans, are valuable models in biomedical research. emulatebio.com In marmosets, zacopride has been shown to antagonize defensive responses, consistent with an anxiolytic effect, and was found to be significantly more potent than diazepam in this model. nih.gov

Table 2: Compound Names Mentioned

Compound Name
Zacopride HCl
Serotonin (5-HT)
Diazepam
Ondansetron (B39145)
(S)-zacopride
(R)-zacopride
[³H]quipazine
GR125487
Tropisetron (B1223216)
WAY100289
Cortisol
Aldosterone
Acetylcholine
[³H]GR 113808
D₂
Quinuclidine
Itopride
Neostigmine
Mosapride (B1662829)
Carbachol
Atropine
Clonidine
Renzapride
2-methyl-5-HT
Parachlorophenylalanine (PCPA)

Transgenic Animal Models (e.g., 5-HT4 Receptor Overexpression Mice)

The study of Zacopride's effects has been significantly advanced by the development of transgenic animal models, particularly mice with cardiac-specific overexpression of the human 5-HT4 receptor (5-HT4-TG). nih.govphysiology.orgresearchgate.net Standard wild-type (WT) mice often lack functional cardiac 5-HT4 receptors, making them unsuitable for investigating the cardiac effects of 5-HT4-active compounds. nih.govnih.gov To overcome this limitation, researchers generated transgenic mice where the human 5-HT4a receptor, the primary isoform in the human heart, is expressed specifically in cardiac myocytes under the control of the α-myosin heavy chain promoter. physiology.orgnih.gov

In these 5-HT4-TG models, Zacopride demonstrates clear agonistic activity. nih.govresearchgate.net Studies on isolated atrial preparations from these mice show that Zacopride increases both the force of contraction and the beating rate, effects that are absent in preparations from WT mice. nih.govresearchgate.net The efficacy of Zacopride in these models was found to be comparable to that of serotonin itself. nih.govresearchgate.net These findings confirm the functional expression of the transgenic 5-HT4 receptors and establish these mice as a crucial model for studying the cardiac actions of 5-HT4 receptor agonists like Zacopride. physiology.orgresearchgate.net

Furthermore, these models have been instrumental in exploring the impact of 5-HT4 receptor activation under pathological conditions. nih.gov For instance, when subjected to hypoxia or ischemia, hearts from 5-HT4-TG mice showed increased susceptibility to damage compared to WT hearts, suggesting that 5-HT4 receptor activation could be detrimental in these stress conditions. nih.gov The use of 5-HT4 receptor antagonists, such as GR 125487, can block the effects of serotonin in these transgenic models, further validating the receptor-specific action. physiology.orgnih.gov

Behavioral Paradigms in Neuropsychiatric Research

Zacopride's potential neuropsychiatric effects have been investigated using a variety of behavioral paradigms in animal models. ncats.iobiorxiv.orgupenn.edu These paradigms are designed to assess complex behaviors that may correspond to human psychiatric conditions. biorxiv.orgfrontiersin.org Operant conditioning paradigms, for example, are employed to study aspects of cognition, motivation, and impulse control. biorxiv.orgupenn.edu In these tasks, animals learn to perform a specific action to receive a reward, allowing researchers to measure decision-making processes and behavioral flexibility. upenn.edufrontiersin.org

Animal models of anxiety and depression are also central to neuropsychiatric research involving compounds like Zacopride. frontiersin.org For instance, the forced swim test and elevated plus maze are common paradigms used to screen for antidepressant and anxiolytic effects, respectively. Zacopride has been noted for its anxiolytic effects in animal models. ncats.io More advanced, automated home-cage systems are being developed to allow for high-throughput, long-term monitoring of complex behaviors with minimal experimenter interference, providing richer datasets for analysis. biorxiv.org These sophisticated behavioral assays are critical for understanding how compounds like Zacopride modulate neural circuits to influence behavior. upenn.edu

Molecular and Cellular Approaches

Receptor Cloning and Expression Studies

The molecular understanding of Zacopride's action is rooted in receptor cloning and expression studies, which have elucidated the specific serotonin receptor subtypes it interacts with. Zacopride is characterized as a potent antagonist at the 5-HT3 receptor and an agonist at the 5-HT4 receptor. ncats.iotocris.com The cloning of the 5-HT4 receptor was a significant step, as it was previously only defined pharmacologically. researchgate.net Researchers successfully isolated a full-length cDNA for the 5-HT4 receptor from a rat brain library and, upon expression in COS-7 cells, confirmed its function by observing stimulation of adenylyl cyclase. researchgate.net

These studies also revealed the existence of splice variants of the 5-HT4 receptor, such as 5-HT4L (long) and 5-HT4S (short), which differ in the sequence of their C-termini. researchgate.net This discovery highlighted a new layer of complexity in 5-HT4 receptor pharmacology and tissue-specific expression. researchgate.net For instance, in the rat brain, 5-HT4L transcripts are widely distributed, while 5-HT4S transcripts are more restricted. researchgate.net Functional expression studies in various cell lines, like NG108-15 neuroblastoma x glioma cells, have been crucial for characterizing the pharmacological profile of 5-HT3 antagonists, including Zacopride. guidetopharmacology.org The development of recombinant receptors has provided stable and consistent systems for determining the binding affinities and functional activities of compounds. tocris.com

Receptor SubtypeInteraction with ZacoprideResearch FindingCitation
5-HT3 AntagonistHigh potency with a reported Ki of 0.38 nM. probes-drugs.org
5-HT4 AgonistActivates 5-HT4 receptors, stimulating adenylyl cyclase. researchgate.netprobes-drugs.org
5-HT4 Splice Variants (5-HT4L, 5-HT4S) AgonistZacopride shows agonistic activity at both long and short isoforms. researchgate.net

Investigations of Subcellular Receptor Localization (e.g., Mitochondrial Membrane)

Recent research has expanded the understanding of G-protein coupled receptors (GPCRs), including serotonin receptors, by revealing their presence and function in subcellular compartments beyond the plasma membrane. researchgate.netijbs.com It is now recognized that GPCRs can be functionally active in organelles such as the nucleus, endoplasmic reticulum, and mitochondria. researchgate.netaimspress.com This concept of "location bias" suggests that a receptor's signaling properties can change depending on its subcellular location. ijbs.com

Specifically, studies have identified the presence of functional 5-HT3 and 5-HT4 receptors on the mitochondrial membrane of cardiomyocytes. aston.ac.uk This localization is significant because it implies a direct role for these receptors in regulating mitochondrial function. aston.ac.uk Research has shown that activation of these mitochondrial serotonin receptors can influence critical cellular processes. For example, in isolated cardiac mitochondria, the 5-HT4 agonist activity of Zacopride was found to attenuate mitochondrial calcium uptake under hypoxic conditions and significantly increase cAMP levels. aston.ac.uk Conversely, activation of mitochondrial 5-HT3 receptors appeared to augment calcium uptake during hypoxia. aston.ac.uk The presence of these receptors on the mitochondrial membrane suggests a novel pathway through which serotonin signaling, and compounds like Zacopride, can directly impact cellular energy metabolism and apoptosis. aston.ac.ukuobaghdad.edu.iq

ReceptorSubcellular LocationFunctional Effect of Agonist (Zacopride)Citation
5-HT4 Mitochondrial Membrane (Cardiomyocyte)Attenuates mitochondrial Ca2+ uptake under hypoxia; Increases cAMP levels. aston.ac.uk
5-HT3 Mitochondrial Membrane (Cardiomyocyte)(Agonist m-Chlorophenylbiguanide) Augments Ca2+ uptake under hypoxia. aston.ac.uk

Structure-Activity Relationship (SAR) Investigations of Benzamide (B126) Derivatives

Zacopride belongs to the class of substituted benzamide derivatives, a group of compounds extensively studied for their interactions with serotonin receptors. researchgate.netontosight.aiontosight.ai Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and have been crucial in the development and optimization of benzamides as selective 5-HT3 antagonists and 5-HT4 agonists. probes-drugs.orgnih.gov

SAR investigations explore how modifying the chemical structure of a molecule affects its biological activity. nih.gov For benzamide derivatives, key structural features influencing receptor affinity and efficacy include the nature and position of substituents on the benzamide ring and the structure of the side chain. researchgate.net For example, research on a series of 2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxamides, which are structurally related to benzamides, revealed that small alkyl substituents (like ethyl or isopropyl) at a specific position on the benzimidazole (B57391) ring were critical for conferring high affinity and either antagonist or partial agonist activity at the 5-HT4 receptor. researchgate.net

The SAR for benzamides at the 5-HT3 receptor has also been well-explored, leading to the development of highly potent antagonists. probes-drugs.org These studies guide the rational design of new compounds with improved potency, selectivity, and pharmacological profiles. ontosight.aiontosight.ai The distinct activities of Zacopride as a 5-HT3 antagonist and a 5-HT4 agonist highlight how subtle structural features within the benzamide scaffold can dictate interaction with different receptor subtypes. nih.gov

Translational Research and Clinical Implications

Clinical Trial Landscape

Past Investigations in Psychiatric Conditions (e.g., Schizophrenia)

Zacopride (B1682363) has been investigated in clinical trials for the treatment of schizophrenia; however, these trials were ultimately unsuccessful. wikipedia.org A single-blind trial assessing the efficacy of Zacopride, a serotonin (B10506) type 3 antagonist, was conducted in male patients with schizophrenia. nih.gov While the initial premise was based on the potential of 5-HT3 receptor antagonists to manage symptoms of schizophrenia, the clinical outcomes did not support its continued development for this indication. wikipedia.orgnih.gov Cognitive impairment is a significant component of schizophrenia, and while some antipsychotics may offer slight improvements, there is still a need for effective treatments for these cognitive deficits. youtube.com

Research Interests in Gastrointestinal Disorders (e.g., Irritable Bowel Syndrome, Functional Dyspepsia, Nausea and Vomiting)

Zacopride has been explored for its potential therapeutic applications in various gastrointestinal disorders due to its action as a 5-HT4 receptor agonist, which enhances gut motility. ontosight.ai

Irritable Bowel Syndrome (IBS): Research has suggested that 5-HT4 receptor agonists like Zacopride could be beneficial for individuals with constipation-predominant IBS (IBS-C) by accelerating gastrointestinal transit. ontosight.aimdpi.com The complex pathophysiology of IBS involves altered motility and visceral sensation, making serotonergic agents a topic of interest. innovareacademics.in

Functional Dyspepsia: Prokinetic agents are a therapeutic option for functional dyspepsia, a condition often characterized by symptoms like postprandial fullness and early satiety. nih.govnih.gov Studies have shown that prokinetics as a class can reduce the global symptoms of functional dyspepsia. researchgate.net Itopride, another prokinetic, has demonstrated efficacy in improving symptoms of functional dyspepsia, including postprandial fullness and early satiation. wjgnet.com

Nausea and Vomiting: Zacopride's potent 5-HT3 receptor antagonist properties have made it a candidate for managing nausea and vomiting, particularly chemotherapy-induced nausea and vomiting (CINV). vulcanchem.comtocris.com In a study on ferrets, Zacopride was found to significantly reduce delayed emesis induced by cisplatin, suggesting its potential utility for both acute and delayed CINV. nih.gov This is noteworthy as delayed emesis can be a significant clinical challenge. healthengine.com.au

Exploratory Studies in Cardiovascular Applications

Emerging research has pointed towards a potential role for Zacopride in cardiovascular applications, specifically as an antiarrhythmic agent. vulcanchem.com Studies have shown that Zacopride can suppress triggered ventricular arrhythmias in isolated cardiac muscles from both non-failing and failing human hearts in a concentration-dependent manner. vulcanchem.com This antiarrhythmic effect is thought to be mediated by its ability to selectively stimulate the inward rectifier potassium current (IK1). vulcanchem.comnih.gov While Zacopride's activation of 5-HT4 receptors in human atria could potentially lead to atrial fibrillation, some studies in animal models suggest it does not induce atrial arrhythmia. researchgate.netsciengine.com Further investigation into its effects on cardiac electrophysiology is ongoing. plos.org

Studies on Human Physiological Responses (e.g., Aldosterone (B195564) Levels)

Zacopride has been shown to influence human aldosterone levels. In a study involving healthy volunteers, a 400 microgram oral dose of Zacopride led to a significant increase in plasma aldosterone levels that persisted for 180 minutes. wikipedia.org This effect is believed to be mediated by the stimulation of 5-HT4 receptors on the adrenal glands. wikipedia.org In vitro studies using perifused human adrenocortical slices have corroborated these findings, demonstrating a dose-dependent increase in aldosterone secretion upon administration of Zacopride. apexbt.com Notably, these studies did not observe significant changes in renin, ACTH, or cortisol levels. wikipedia.org

Comparative Pharmacology and Therapeutic Differentiation

Comparison with Selective 5-HT3 Receptor Antagonists (e.g., Ondansetron (B39145), Granisetron)

Zacopride's pharmacological profile distinguishes it from more selective 5-HT3 receptor antagonists like ondansetron and granisetron (B54018). nih.gov While all three are potent 5-HT3 receptor antagonists used in the management of nausea and vomiting, Zacopride also possesses significant 5-HT4 receptor agonist properties. wikipedia.orgnih.gov

Mechanism of Action:

Zacopride: Acts as both a 5-HT3 receptor antagonist and a 5-HT4 receptor agonist. wikipedia.orgtocris.com The 5-HT3 antagonism addresses emesis, while the 5-HT4 agonism promotes gastrointestinal motility. ontosight.aivulcanchem.com

Ondansetron and Granisetron: Are highly selective 5-HT3 receptor antagonists. nih.govlaegemiddelstyrelsen.dk Their antiemetic effect is primarily achieved by blocking 5-HT3 receptors on vagal nerve terminals in the gut and in the chemoreceptor trigger zone of the brain. pediatriconcall.comsummahealth.orgpatsnap.com

Therapeutic Differentiation: This dual mechanism of Zacopride suggests a potential advantage in conditions where both antiemetic and prokinetic effects are desired. For instance, in managing chemotherapy-induced emesis, Zacopride's ability to counteract both acute and delayed vomiting, as seen in animal studies, might offer a broader spectrum of activity compared to purely selective 5-HT3 antagonists. nih.gov In contrast, ondansetron and granisetron are established first-line treatments for preventing acute CINV and postoperative nausea and vomiting. medlineplus.govbccancer.bc.canih.gov

Receptor Binding: Studies comparing the binding characteristics of Zacopride and granisetron to 5-HT3 receptors have suggested that they may label different sites on the receptor complex, despite the pharmacological similarity of the recognition sites. nih.gov

Distinction from Other 5-HT4 Receptor Agonists (e.g., Cisapride (B12094), Mosapride (B1662829), Tegaserod)

Unlike some older 5-HT4 agonists, such as cisapride and tegaserod (B130379), which were associated with cardiovascular adverse events due to off-target effects, newer and more selective agents have been developed. umich.edunih.gov Cisapride, for instance, also blocks the hERG potassium channel, leading to potential QT prolongation, while tegaserod interacts with 5-HT1 and 5-HT2 receptors. umich.edunih.govresearchgate.net The lack of selectivity of these earlier compounds limited their clinical use. nih.gov

Zacopride, along with agents like mosapride and renzapride, also exhibits antagonist activity at the 5-HT3 receptor, a feature not prominent in cisapride or tegaserod. cas.czumich.edu This dual action on both 5-HT4 and 5-HT3 receptors contributes to its unique pharmacological profile. While it is considered a 5-HT4 agonist, its potency can vary compared to other agents. For example, one study reported the potency of various agonists at the 5-HTR4b subtype, with tegaserod being the most potent, followed by others, with Zacopride and metoclopramide (B1676508) being less potent. acs.orgnih.gov

The development of highly selective 5-HT4 agonists like prucalopride (B966) has highlighted the importance of receptor specificity in minimizing off-target effects. nih.govresearchgate.net These newer agents differ from the older generation by having a reduced potential for side effects unrelated to 5-HT4 receptor activation. nih.gov

Table 1: Comparative Receptor Activity of Zacopride HCl and Other 5-HT4 Agonists

Compound Primary Mechanism Other Notable Receptor Interactions
Zacopride HCl 5-HT4 Agonist / 5-HT3 Antagonist cas.cznih.gov -
Cisapride 5-HT4 Agonist cas.cz hERG channel blocker, 5-HT2 and 5-HT3 antagonist umich.edu
Mosapride 5-HT4 Agonist cas.cz 5-HT3 Antagonist cas.cz
Tegaserod Partial 5-HT4 Agonist cas.cz 5-HT1 and 5-HT2 receptor interaction nih.gov

Differences from Dopamine (B1211576) Receptor Antagonists with Antiemetic Properties (e.g., Metoclopramide, Alizapride)

Zacopride's antiemetic properties are primarily attributed to its potent 5-HT3 receptor antagonism. This mechanism distinguishes it from traditional antiemetics like metoclopramide and alizapride, which are primarily dopamine D2 receptor antagonists. umich.eduderangedphysiology.comwikipedia.org

Dopamine antagonists exert their antiemetic effects by blocking D2 receptors in the chemoreceptor trigger zone. patsnap.comamegroups.orgtg.org.au Metoclopramide, a substituted benzamide (B126), also possesses 5-HT4 receptor agonist and weak 5-HT3 receptor antagonist activities, giving it a broader mechanism of action compared to more selective dopamine antagonists. umich.eduderangedphysiology.com Alizapride is structurally related to metoclopramide and also acts as a dopamine antagonist. wikipedia.orgnih.gov

Zacopride's profile as a potent 5-HT3 antagonist places it in the same class as drugs like ondansetron. nih.govresearchgate.net However, its additional 5-HT4 agonism provides a dual mechanism that is not present in pure 5-HT3 antagonists or dopamine antagonists. This combination of activities suggests potential therapeutic applications beyond just antiemesis, including effects on gastrointestinal motility.

Table 2: Mechanistic Differences in Antiemetic Action

Compound Primary Antiemetic Mechanism Other Mechanisms
Zacopride HCl 5-HT3 Receptor Antagonism nih.gov 5-HT4 Receptor Agonism nih.gov
Metoclopramide Dopamine D2 Receptor Antagonism umich.eduderangedphysiology.com 5-HT4 Agonism, weak 5-HT3 Antagonism umich.edu
Alizapride Dopamine D2 Receptor Antagonism wikipedia.org Prokinetic effects wikipedia.org

Future Research Directions

The unique pharmacological profile of Zacopride HCl presents several avenues for future investigation to fully understand its therapeutic potential.

Investigation of Stereoisomer-Specific Pharmacological Profiles

Zacopride is a chiral molecule, existing as (R) and (S) enantiomers. nih.govnih.gov Preliminary research has indicated that these stereoisomers possess distinct pharmacological profiles. nih.govnih.govnih.gov For example, the (S)-isomer has been shown to have a higher affinity for 5-HT3 receptors in certain brain regions compared to the (R)-isomer. nih.gov Conversely, the (R)-isomer was more potent in some behavioral models of anxiety and in modulating acetylcholine (B1216132) release. nih.gov

This stereoselectivity is a critical aspect of chiral pharmacology, as different enantiomers can have different therapeutic effects and side-effect profiles. chiralpedia.com A thorough investigation into the specific pharmacological activities of the individual (R)- and (S)-isomers of Zacopride is a crucial future direction. This could lead to the development of single-enantiomer drugs with improved efficacy and a better safety profile by isolating the therapeutically desirable effects and minimizing unwanted actions.

Exploration of Potential in Refractory Conditions and Unmet Medical Needs

The unique multi-target profile of Zacopride suggests it may have utility in conditions that are refractory to conventional treatments. Refractory conditions often involve complex and multifactorial pathophysiology, where drugs acting on a single target may be insufficient. up.ac.zaecers.org For example, its combined prokinetic and antiemetic properties could be explored in patients with severe gastroparesis or chemotherapy-induced nausea and vomiting that does not respond adequately to standard therapies.

Furthermore, research into Zacopride's effects on other systems, such as its potential antiarrhythmic properties through IK1 channel activation, opens up entirely new areas of investigation. nih.govresearchgate.net Exploring its efficacy in animal models of various unmet medical needs, such as certain anxiety disorders mdpi.com or even cognitive deficits, researchgate.net could uncover novel therapeutic applications for this compound. This exploration is essential to determine if Zacopride or its individual stereoisomers can fill existing gaps in pharmacotherapy. esmed.org

Q & A

Basic Research Questions

Q. What experimental models are commonly used to study Zacopride HCl's pharmacological effects on 5-HT4 receptors?

  • Answer: Zacopride HCl’s effects on 5-HT4 receptors are typically studied using in vitro assays (e.g., human atrial preparations) and transgenic mouse models (e.g., 5-HT4-TG mice). These models allow direct measurement of contractility and heart rate changes. Wild-type (WT) mice are used as controls to confirm receptor-specific activity. Human atrial tissues are often treated with antagonists like tropisetron or GR125487 to validate receptor-mediated effects . For reproducibility, experimental protocols should detail animal strain specifications, tissue preparation methods, and agonist/antagonist concentrations .

Q. What analytical techniques validate Zacopride HCl’s chemical identity and purity in preclinical studies?

  • Answer: High-resolution mass spectrometry (HRMS) is critical for confirming Zacopride HCl’s exact mass (363.1365 g/mol) and isotopic patterns. Chromatographic methods (e.g., HPLC) paired with UV-Vis or fluorescence detection ensure purity, while nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity. Researchers should report solvent systems, column specifications, and detection parameters to enable replication .

Q. How should researchers design dose-response experiments for Zacopride HCl in functional assays?

  • Answer: Dose-response curves should include at least five concentrations spanning three orders of magnitude (e.g., 0.03–3 µg/kg) to capture EC50 values. In transgenic models, subcutaneously administered doses (e.g., 0.1 µg/kg in mice) are tested against controls. Statistical power analysis (e.g., ANOVA with post-hoc tests) ensures detection of significant differences in parameters like heart rate or contractility .

Advanced Research Questions

Q. How can researchers resolve contradictions in enantiomer-specific efficacy data for Zacopride HCl?

  • Answer: Conflicting results (e.g., S(-)-zacopride’s variable inhibition of 5-HT-induced reflexes) require rigorous statistical re-evaluation. Stratify data by experimental conditions (e.g., dose, administration route) and apply multivariate regression to identify confounding variables. Replicate studies across multiple labs using standardized protocols (e.g., NIH preclinical guidelines) to isolate enantiomer-receptor interactions .

Q. What methodologies are recommended for distinguishing Zacopride HCl’s direct receptor agonism from indirect signaling effects?

  • Answer: Use selective receptor antagonists (e.g., GR125487 for 5-HT4) in co-administration studies to block direct effects. Concurrent measurement of secondary messengers (e.g., cAMP via ELISA) or calcium flux assays clarifies indirect pathways. Control for off-target activity by testing Zacopride in receptor-knockout models or siRNA-treated tissues .

Q. How should researchers address variability in Zacopride HCl’s pharmacokinetic profiles across species?

  • Answer: Conduct interspecies comparative studies using physiologically based pharmacokinetic (PBPK) modeling. Parameterize models with species-specific metabolic data (e.g., cytochrome P450 activity) and plasma protein binding ratios. Validate predictions via in vivo sampling (e.g., serial blood draws in rodents vs. primates) .

Q. What strategies improve reproducibility of Zacopride HCl’s anxiolytic effects in behavioral studies?

  • Answer: Standardize behavioral assays (e.g., light-dark box tests) by controlling environmental variables (light intensity, noise) and animal acclimatization periods. Use blinded scoring and automated tracking software to reduce observer bias. Predefine exclusion criteria (e.g., outlier removal protocols) in preregistered study designs .

Methodological Guidelines

  • Data Analysis: Use software like GraphPad Prism for dose-response curve fitting (logistic regression) and R/Python for advanced statistics (e.g., mixed-effects models). Report p-values, effect sizes, and confidence intervals .
  • Ethical Reporting: Adhere to ARRIVE guidelines for animal studies, including sample size justification and randomization methods .
  • Literature Review: Prioritize primary sources (e.g., The Enantiomers of Zacopride) over reviews. Use tools like SciFinder to track citation networks and identify conflicting findings .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.